Cas no 2137585-79-4 (5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)

5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- 化学的及び物理的性質
名前と識別子
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- 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-
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- インチ: 1S/C10H17ClN2OS/c1-5-10(2,3)12-6-7-8(11)9(14-4)13-15-7/h12H,5-6H2,1-4H3
- InChIKey: AMRYEMDIHLHCQR-UHFFFAOYSA-N
- SMILES: S1C(CNC(C)(C)CC)=C(Cl)C(OC)=N1
5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376779-1.0g |
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |
2137585-79-4 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-376779-0.05g |
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |
2137585-79-4 | 0.05g |
$1020.0 | 2023-05-26 | ||
Enamine | EN300-376779-0.1g |
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |
2137585-79-4 | 0.1g |
$1068.0 | 2023-05-26 | ||
Enamine | EN300-376779-10.0g |
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |
2137585-79-4 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-376779-0.25g |
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |
2137585-79-4 | 0.25g |
$1117.0 | 2023-05-26 | ||
Enamine | EN300-376779-2.5g |
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |
2137585-79-4 | 2.5g |
$2379.0 | 2023-05-26 | ||
Enamine | EN300-376779-0.5g |
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |
2137585-79-4 | 0.5g |
$1165.0 | 2023-05-26 | ||
Enamine | EN300-376779-5.0g |
[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine |
2137585-79-4 | 5g |
$3520.0 | 2023-05-26 |
5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-に関する追加情報
Recent Advances in the Study of 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- (CAS: 2137585-79-4)
The compound 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- (CAS: 2137585-79-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isothiazole core and functionalized side chains, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities, particularly in the context of antimicrobial and anticancer properties.
One of the key breakthroughs in the study of this compound is its role as a potent inhibitor of specific enzymatic pathways. Researchers have identified that 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- exhibits high affinity towards certain kinases and proteases, making it a valuable candidate for targeted therapy. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the growth of drug-resistant bacterial strains by disrupting essential metabolic pathways. The study highlighted the compound's low cytotoxicity to mammalian cells, which underscores its potential for clinical development.
In addition to its antimicrobial properties, recent investigations have explored the anticancer potential of this compound. A preclinical study conducted by a team at the National Cancer Institute revealed that 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- induces apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The study attributed this effect to the compound's ability to modulate the expression of pro-apoptotic proteins and inhibit angiogenesis. These findings were further supported by in vivo models, where the compound significantly reduced tumor growth without causing severe side effects.
The synthesis and optimization of 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production. A 2024 paper in Organic Process Research & Development detailed a novel catalytic method that improves yield and reduces the use of hazardous reagents. This methodological innovation is expected to facilitate large-scale production and further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Ongoing research aims to design derivatives with improved properties while retaining the core pharmacophore. Collaborative efforts between academic institutions and pharmaceutical companies are crucial to accelerate the transition from bench to bedside.
In conclusion, 5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy- (CAS: 2137585-79-4) represents a promising scaffold for the development of novel therapeutics. Its diverse biological activities and recent advancements in synthesis underscore its potential in addressing unmet medical needs. Future research should focus on overcoming existing limitations and exploring its applications in combination therapies and personalized medicine.
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